molecular formula C18H16N2O B15064338 Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]- CAS No. 57323-91-8

Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-

Cat. No.: B15064338
CAS No.: 57323-91-8
M. Wt: 276.3 g/mol
InChI Key: SDESWQAXWNRSJY-UHFFFAOYSA-N
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Description

3-((Naphthalen-2-yloxy)methyl)benzimidamide is an organic compound with the molecular formula C18H16N2O It is characterized by the presence of a benzimidamide group attached to a naphthalen-2-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((naphthalen-2-yloxy)methyl)benzimidamide typically involves the reaction of naphthalen-2-ol with a suitable benzimidamide precursor. One common method involves the use of a coupling reaction between naphthalen-2-ol and a benzimidamide derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-((naphthalen-2-yloxy)methyl)benzimidamide are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-((Naphthalen-2-yloxy)methyl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or benzimidamide moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce naphthalen-2-ylmethanol derivatives.

Scientific Research Applications

3-((Naphthalen-2-yloxy)methyl)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((naphthalen-2-yloxy)methyl)benzimidamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the activity of enzymes like cytochrome P450 lanosterol 14α-demethylase, which is crucial for fungal cell membrane synthesis . The compound’s structure allows it to bind to the active site of the enzyme, thereby disrupting its function and leading to the inhibition of fungal growth.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-ol: A precursor in the synthesis of 3-((naphthalen-2-yloxy)methyl)benzimidamide.

    Benzimidazole Derivatives: Compounds with similar benzimidamide structures that exhibit various biological activities.

Uniqueness

3-((Naphthalen-2-yloxy)methyl)benzimidamide is unique due to its specific combination of a naphthalen-2-yloxy group and a benzimidamide moiety

Properties

CAS No.

57323-91-8

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3-(naphthalen-2-yloxymethyl)benzenecarboximidamide

InChI

InChI=1S/C18H16N2O/c19-18(20)16-7-3-4-13(10-16)12-21-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12H2,(H3,19,20)

InChI Key

SDESWQAXWNRSJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=N)N

Origin of Product

United States

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